![molecular formula C12H14N4O3S B5595381 2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE](/img/structure/B5595381.png)
2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE is a complex organic compound that features a furan ring, a triazole ring, and a morpholine ring
作用機序
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been found to target proteins such as aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes, such as diabetic neuropathy .
Mode of Action
This could result in changes to the protein’s function and downstream effects .
Biochemical Pathways
Alterations in this pathway can affect cellular functions and lead to various pathological conditions .
Result of Action
If it targets aldose reductase and modulates its activity, it could potentially alter glucose metabolism at the cellular level and have downstream effects on cellular functions .
準備方法
The synthesis of 2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is obtained by coupling the triazole and morpholine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.
化学反応の分析
2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE can undergo various chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides.
科学的研究の応用
2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
類似化合物との比較
Similar compounds include:
2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-PHENYLETHAN-1-ONE: This compound has an oxadiazole ring instead of a triazole ring, which may result in different biological activities.
5-FURAN-2-YL-4H-1,2,4-TRIAZOLE-3-THIOL: This compound lacks the morpholine ring, which may affect its solubility and reactivity.
ETHYL 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE: This compound has an ethyl ester group, which can influence its pharmacokinetic properties.
The uniqueness of 2-{[5-(FURAN-2-YL)-1H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(MORPHOLIN-4-YL)ETHANONE lies in its combination of the furan, triazole, and morpholine rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-10(16-3-6-18-7-4-16)8-20-12-13-11(14-15-12)9-2-1-5-19-9/h1-2,5H,3-4,6-8H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFMHJHZCJBZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NNC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5595302.png)
![N,2-dimethyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5595309.png)
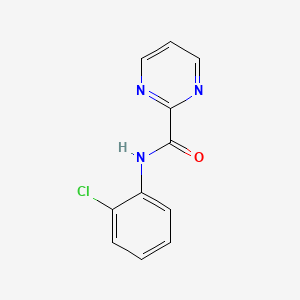
![N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)
![1-(cis-4-aminocyclohexyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595356.png)
![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)
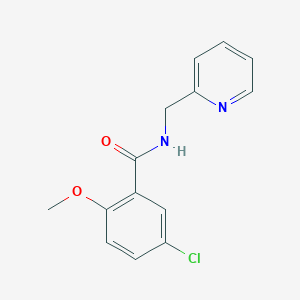
![4-[3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5595361.png)
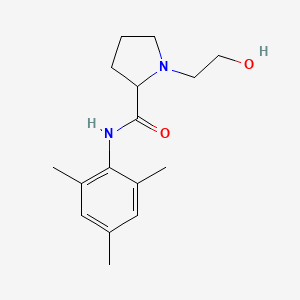
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)
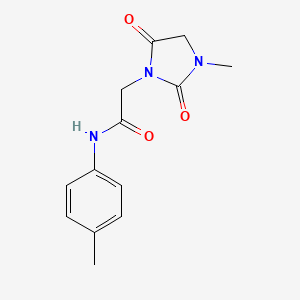
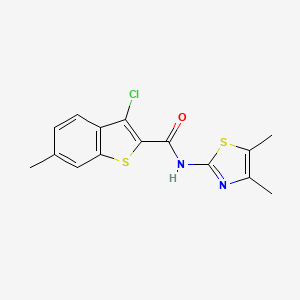
![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(trifluoromethyl)benzamide](/img/structure/B5595390.png)
![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)
